molecular formula C8H14O2 B2468014 2-Cyclopentylpropanoic acid CAS No. 7028-22-0

2-Cyclopentylpropanoic acid

Cat. No.: B2468014
CAS No.: 7028-22-0
M. Wt: 142.198
InChI Key: HXUKLEOOKNOIJM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection .

Mode of Action

The ester group of the prodrug is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient . Examples of such prodrugs include testosterone cypionate, estradiol cypionate, hydrocortisone cypionate, oxabolone cipionate, and mesterolone cypionate .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various prodrugs

Pharmacokinetics

It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . The lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the compound is used to prepare ester prodrugs, which have increased half-lives relative to the parent compound . This suggests that the compound may have a prolonged effect at the molecular and cellular level.

Action Environment

It is known that the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . This suggests that the compound’s action may be influenced by the lipid content of the environment.

Chemical Reactions Analysis

2-Cyclopentylpropanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopentanone derivatives, while reduction can produce cyclopentyl alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopentylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKLEOOKNOIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-22-0
Record name 2-cyclopentylpropanoic acid
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